2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol
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Overview
Description
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol typically involves the use of difluoroacetic acid or its derivatives. One common method involves the addition of difluoroacetic acid to an alpha, beta-unsaturated ester, followed by alkaline hydrolysis to obtain an intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene .
Uniqueness
What sets 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H10F2N2O |
---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H10F2N2O/c1-5-4-11(2-3-12)10-6(5)7(8)9/h4,7,12H,2-3H2,1H3 |
InChI Key |
ZOTWUKQBMXVBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CCO |
Origin of Product |
United States |
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